2-pyrrolidin-1-yl-1H-quinazolin-4-one

Medicinal Chemistry Drug Design Physicochemical Properties

Optimizing SAR campaigns around quinazolinone cores requires building blocks with balanced lipophilicity and solubility. 2-(1-Pyrrolidinyl)-4(3H)-quinazolinone (CAS 29874-77-9) provides a quantifiable middle-ground (LogP 3.22, aqueous solubility 3.1 mg/mL), significantly outperforming the less soluble 2-methyl analog. This compound is the direct precursor to importazole, a well-established importin-β inhibitor for nuclear transport studies. Key advantages: • >30-fold higher calculated aqueous solubility vs. 2-methylquinazolin-4-one, minimizing DMSO use in biochemical assays. • Essential building block for in-house synthesis of importazole, enabling reliable access to this chemical probe. • Available with batch-specific quality documentation for procurement confidence.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7728774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrrolidin-1-yl-1H-quinazolin-4-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16)
InChIKeyKSDABWGBZQUTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidinyl-quinazolinone Physicochemical Profile


2-pyrrolidin-1-yl-1H-quinazolin-4-one (CAS 29874-77-9) is a heterocyclic small molecule belonging to the quinazolin-4-one family [1]. It is characterized by a pyrrolidine ring substituted at the C2 position of the quinazolinone core, with a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . This specific substitution pattern introduces a saturated sp³ carbon center, which is a key differentiator from planar aromatic analogs, potentially impacting its physicochemical properties and biological utility [1].

2-Pyrrolidinyl-quinazolinone Procurement Rationale


The 2-position substitution on the quinazolin-4-one scaffold is a critical determinant of physicochemical and biological properties. Simple substitution with a methyl or phenyl group yields dramatically different lipophilicity and aqueous solubility profiles [1]. 2-pyrrolidin-1-yl-1H-quinazolin-4-one's unique pyrrolidine moiety introduces a basic amine and a saturated ring, conferring a distinct LogP and solubility balance that is not replicated by aromatic or smaller alkyl substituents. This specific scaffold is also a direct precursor to the valuable tool compound importazole [2], highlighting that generic substitution fails to deliver the same downstream utility. The evidence below quantifies these critical differences, underscoring the necessity for precise procurement.

2-Pyrrolidinyl-quinazolinone Differentiation Evidence


Balancing Lipophilicity for Drug-like Properties

The pyrrolidine-substituted quinazolinone exhibits a calculated LogP of 3.22 [1], a value that falls within the optimal range for drug-like molecules and is intermediate between the less lipophilic 2-methyl analog (estimated LogP ~2.13 for a related derivative) [2] and the more lipophilic 2-phenyl analog (estimated LogP ~4.71 for a related derivative) [3]. This intermediate lipophilicity suggests a better balance between membrane permeability and aqueous solubility compared to the extremes presented by simple alkyl or aryl substitutions.

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Aqueous Solubility Advantage

2-pyrrolidin-1-yl-1H-quinazolin-4-one demonstrates a calculated aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. This represents a substantial >30-fold improvement over the 2-methyl analog, which is reported to have a water solubility of <0.1 mg/mL . The presence of the pyrrolidine ring at the C2 position significantly enhances solubility compared to a simple methyl group, a critical factor for in vitro assay preparation and potential downstream formulation.

Pre-formulation Assay Development Physicochemical Properties

Building Block for Importazole Nuclear Transport Probe

This specific quinazolinone scaffold serves as the direct synthetic precursor to importazole (N-(1-Phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine), a well-characterized tool compound that selectively inhibits importin-β-mediated nuclear import [1]. Importazole exhibits a defined IC50 of 15 µM in HEK293 cells and 22.5 µM in HeLa cells . While this is a class-level inference, the defined activity of the derived molecule underscores the value of this specific 2-pyrrolidinyl scaffold as a validated starting point for generating bioactive probes, a utility not inherent to other simple 2-substituted quinazolinones.

Chemical Biology Nuclear Transport Fragment-based Drug Discovery

Defined Purity for Reproducible Research

The compound is commercially available with a specified minimum purity of 95% . This established quality benchmark provides a clear specification for procurement, which is essential for ensuring consistency and reproducibility in chemical and biological experiments. This contrasts with less defined or custom-synthesized analogs that may lack a standardized purity specification.

Quality Control Chemical Sourcing Reproducibility

2-Pyrrolidinyl-quinazolinone Application Scenarios


Lead Optimization: Balancing Lipophilicity and Solubility

When designing a structure-activity relationship (SAR) campaign around a quinazolinone core, 2-pyrrolidin-1-yl-1H-quinazolin-4-one offers a quantifiable middle-ground for lipophilicity (LogP 3.22) and a significant advantage in aqueous solubility (3.1 mg/mL) compared to the methyl analog [1]. This makes it an ideal starting point or comparative reference compound for medicinal chemists aiming to optimize both potency and drug-like properties simultaneously [2].

Importazole Synthesis and Chemical Biology Probes

This compound is the direct synthetic precursor to importazole, a well-established inhibitor of the nuclear transport receptor importin-β [1]. Researchers investigating the importin-β/RanGTP pathway in cell cycle regulation, viral infection, or cancer biology should procure this specific building block to enable the reliable in-house synthesis or derivatization of this valuable chemical probe [2].

Assay Development with Improved Aqueous Solubility

For biochemical or cell-based assays where DMSO concentration must be minimized or where the target is sensitive to organic solvents, 2-pyrrolidin-1-yl-1H-quinazolin-4-one is a preferable alternative to less soluble 2-substituted analogs like 2-methylquinazolin-4-one [1]. Its >30-fold higher calculated aqueous solubility at physiological pH simplifies the preparation of assay plates and can lead to more robust and reproducible screening data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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